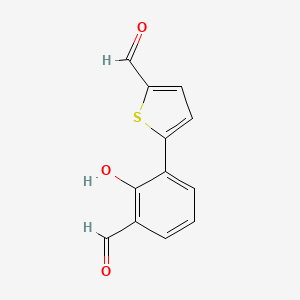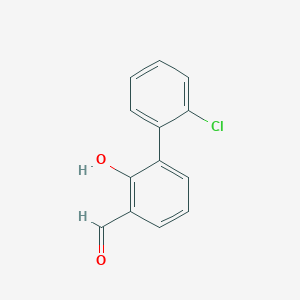
4-(2,6-Difluorophenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Difluorophenyl)-2-formylphenol, 95% (4-DFP-2FP) is a fluorinated aromatic compound with a wide range of applications in industry, research, and medicine. It is a relatively new compound, first synthesized in 2011, and has been the subject of numerous studies since. 4-DFP-2FP has found use in a variety of fields, from providing a new building block for organic synthesis to acting as a potential drug target for treating a variety of conditions.
科学的研究の応用
4-(2,6-Difluorophenyl)-2-formylphenol, 95% has been studied for its potential applications in a variety of scientific research fields. It has been identified as a potential drug target for treating a variety of conditions, such as diabetes, hypertension, and cancer. It has also been studied as a building block for organic synthesis, as a stabilizing agent in polymerization reactions, and as a reagent for the synthesis of other compounds. Additionally, 4-(2,6-Difluorophenyl)-2-formylphenol, 95% has been studied as a potential inhibitor of enzymes involved in the biosynthesis of certain drugs.
作用機序
The mechanism of action of 4-(2,6-Difluorophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the biosynthesis of drugs, such as cytochrome P450 enzymes. Additionally, 4-(2,6-Difluorophenyl)-2-formylphenol, 95% has been found to interact with certain receptors in the body, such as the angiotensin II receptor, which is involved in the regulation of blood pressure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,6-Difluorophenyl)-2-formylphenol, 95% are not yet fully understood. However, it has been found to interact with certain receptors in the body, such as the angiotensin II receptor, which is involved in the regulation of blood pressure. Additionally, 4-(2,6-Difluorophenyl)-2-formylphenol, 95% has been found to act as an inhibitor of certain enzymes involved in the biosynthesis of drugs, such as cytochrome P450 enzymes.
実験室実験の利点と制限
The use of 4-(2,6-Difluorophenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. It is a relatively new compound, so it can be used to investigate unknown effects and reactions. Additionally, it is a fluorinated aromatic compound, so it is resistant to heat, light, and oxidation, making it ideal for use in a variety of lab experiments. The main limitation of 4-(2,6-Difluorophenyl)-2-formylphenol, 95% is that it is not yet well-studied, so its effects and reactions are not yet fully understood.
将来の方向性
The potential applications of 4-(2,6-Difluorophenyl)-2-formylphenol, 95% are vast, and there are a number of future directions that could be explored. One potential area of research is the development of new drugs that target the angiotensin II receptor, which is involved in the regulation of blood pressure. Additionally, 4-(2,6-Difluorophenyl)-2-formylphenol, 95% could be used as a building block for organic synthesis or as a reagent for the synthesis of other compounds. Finally, further research could be done on the mechanism of action of 4-(2,6-Difluorophenyl)-2-formylphenol, 95% and its potential effects on enzymes involved in the biosynthesis of drugs.
合成法
The synthesis of 4-(2,6-Difluorophenyl)-2-formylphenol, 95% has been achieved through a variety of methods. The most common method involves the reaction of 2,6-difluorobenzaldehyde and 2-formylphenol in the presence of a base such as potassium carbonate. This reaction is carried out in an aqueous solution at room temperature and yields the desired product in high yields. Other methods of synthesis include the use of a palladium catalyst, the reaction of 2,6-difluorobenzaldehyde and 2-formylphenol in the presence of a Lewis acid, and the reaction of 2,6-difluorobenzaldehyde and 2-formylphenol in the presence of a strong base such as sodium hydroxide.
特性
IUPAC Name |
5-(2,6-difluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-2-1-3-11(15)13(10)8-4-5-12(17)9(6-8)7-16/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNMFGYIEMPVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685130 |
Source


|
| Record name | 2',6'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Difluorophenyl)-2-formylphenol | |
CAS RN |
1111129-18-0 |
Source


|
| Record name | 2',6'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














